molecular formula C32H30N2O5 B13822468 5-Amino-5-oxo-2-[phenylmethoxycarbonyl-(triphenylmethyl)amino]pentanoic acid

5-Amino-5-oxo-2-[phenylmethoxycarbonyl-(triphenylmethyl)amino]pentanoic acid

Cat. No.: B13822468
M. Wt: 522.6 g/mol
InChI Key: UMBDCOHCTVLOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a benzyloxycarbonyl group and a trityl group, which are commonly used as protecting groups in organic synthesis. The compound is of significant interest in the field of peptide synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid typically involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the stepwise assembly of the peptide chain on a solid support, facilitating the incorporation of protected amino acids. The benzyloxycarbonyl (Cbz) and trityl (Trt) groups are used to protect the amino and carboxyl groups, respectively, during the synthesis process .

Industrial Production Methods

Industrial production of this compound often employs large-scale SPPS techniques, which are advantageous due to their efficiency and scalability. The use of automated peptide synthesizers further enhances the production process, allowing for the rapid and precise assembly of the peptide chain .

Chemical Reactions Analysis

Types of Reactions

®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various peptides and proteins, which are essential for biological and medicinal applications .

Scientific Research Applications

®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid involves its incorporation into peptide chains through peptide bond formation. The protecting groups (benzyloxycarbonyl and trityl) are selectively removed under specific conditions, allowing the amino and carboxyl groups to react and form stable peptide bonds. This process is facilitated by coupling reagents and catalysts that enhance the efficiency of the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid is unique due to the presence of both benzyloxycarbonyl and trityl protecting groups, which provide enhanced stability and selectivity during peptide synthesis. This dual protection strategy allows for more efficient and precise synthesis of complex peptides and proteins .

Properties

Molecular Formula

C32H30N2O5

Molecular Weight

522.6 g/mol

IUPAC Name

5-amino-5-oxo-2-[phenylmethoxycarbonyl(trityl)amino]pentanoic acid

InChI

InChI=1S/C32H30N2O5/c33-29(35)22-21-28(30(36)37)34(31(38)39-23-24-13-5-1-6-14-24)32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H2,33,35)(H,36,37)

InChI Key

UMBDCOHCTVLOSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(C(CCC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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